MFCD18316658

Description

MFCD18316658 is a chemical compound identified by its MDL number, which is commonly used in industrial and pharmaceutical research for its unique structural and functional properties. Such compounds are often utilized as intermediates in drug synthesis, agrochemicals, or materials science due to their stability and reactivity .

Properties

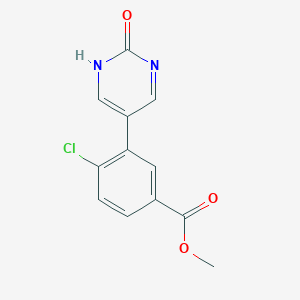

IUPAC Name |

methyl 4-chloro-3-(2-oxo-1H-pyrimidin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-11(16)7-2-3-10(13)9(4-7)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZDAMHBECWLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686874 | |

| Record name | Methyl 4-chloro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-00-8 | |

| Record name | Methyl 4-chloro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine typically involves the reaction of 2-chloro-5-methoxycarbonylbenzaldehyde with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various downstream effects, depending on the biological pathway involved .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | MFCD11044885 | MFCD13195646 |

|---|---|---|---|

| LogP | 1.64 (estimated) | 2.15 | 0.61 |

| Solubility (mg/mL) | 0.15–0.30 | 0.24 | 0.24 |

| Hydrogen Bond Donors | 1 | 0 | 2 |

| Synthetic Accessibility | Moderate | High | Low |

Research Findings and Discussion

Industrial and Pharmaceutical Relevance

Biological Activity

MFCD18316658 , also known as 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine , is a pyrimidine derivative with the molecular formula and a molecular weight of approximately 264.66 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| IUPAC Name | 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyrimidine |

| CAS Number | 1261924-00-8 |

| Molecular Formula | C₁₂H₉ClN₂O₃ |

| Molecular Weight | 264.66 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to the active sites or allosteric sites of enzymes, this compound can inhibit their activity, which is crucial in pathways related to cancer cell proliferation and microbial resistance.

- Antimetabolite Activity : The hydroxyl group on the pyrimidine ring allows the molecule to mimic natural metabolites essential for cellular processes, potentially disrupting normal metabolic functions in target cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cell lines. The proposed mechanism involves interference with cell cycle regulation and induction of apoptosis in malignant cells.

Case Study: Anticancer Efficacy

A notable case study explored the effects of this compound on human breast cancer cell lines. The findings indicated that treatment with the compound resulted in:

- Reduced Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptotic Induction : Flow cytometry analysis showed increased apoptotic cells after treatment, indicating that this compound may trigger programmed cell death pathways.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Inhibits growth and induces apoptosis in cancer cells |

| Mechanism | Enzyme inhibition and antimetabolite properties |

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

- Drug Design : Its structure allows for modifications that could enhance potency and selectivity against specific targets.

- Therapeutic Use : The compound's properties make it a candidate for further development as an antimicrobial or anticancer agent.

Future Research Directions

Further investigations are required to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the molecular pathways affected by the compound.

- Clinical Trials : Assessing therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.